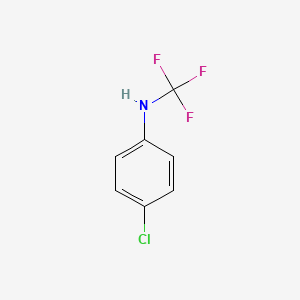

4-chloro-N-(trifluoromethyl)aniline

Description

Contextual Significance of the Trifluoromethyl Group in Organic Chemistry

The trifluoromethyl (-CF3) group is a cornerstone in the development of modern chemical compounds, particularly in medicinal chemistry and material science. nih.gov Its widespread use stems from its unique electronic and steric properties that can profoundly alter the physicochemical characteristics of a parent molecule. nih.gov

Key Properties and Effects:

High Electronegativity: The trifluoromethyl group is highly electronegative, often described as intermediate between fluorine and chlorine. wikipedia.org This property makes trifluoromethyl-substituted compounds, such as trifluoroacetic acid, strong acids. wikipedia.org

Lipophilicity: The introduction of a -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. This is a crucial factor in drug design, influencing absorption and distribution. nih.govmdpi.com

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer biological half-life for drug candidates. mdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a chlorine atom or a methyl group. wikipedia.org This means it can replace these groups in a molecule without significantly altering its shape, while potentially improving its electronic properties and metabolic stability. wikipedia.org

The strategic incorporation of the trifluoromethyl group is a well-established method for fine-tuning the properties of organic molecules to achieve desired biological activity or material characteristics. nih.govmdpi.com Its ability to modulate lipophilicity, metabolic stability, and electronic nature makes it an invaluable tool for chemists. nih.govmdpi.com

Importance of Halogen Substitution in Aniline (B41778) Frameworks

The introduction of halogen atoms onto the aniline ring is a critical strategy in synthetic and medicinal chemistry, significantly influencing the molecule's reactivity and biological interactions. ijesm.co.inresearchgate.net Halogenation can alter the electron density, lipophilicity, and steric profile of the aniline scaffold, thereby affecting its utility in various applications. ijesm.co.in

Influence of Halogen Substitution:

Electronic Effects: Halogens are electron-withdrawing through inductive effects, which deactivates the aromatic ring towards electrophilic substitution. smolecule.com This can direct the position of further chemical reactions on the ring. smolecule.comrsc.org

Lipophilicity and Bioavailability: The addition of halogens generally increases the hydrophobicity of the aniline compound. ijesm.co.in This can improve its ability to penetrate microbial cell membranes, a desirable trait for antimicrobial agents. ijesm.co.in

Halogen Bonding: Halogen atoms can participate in a non-covalent interaction known as halogen bonding, where the halogen acts as an electrophilic species interacting with an electron-rich atom like oxygen or nitrogen. ijesm.co.in This interaction can be crucial for the binding of a drug molecule to its biological target. ijesm.co.in

The strategic placement of halogens on the aniline framework is a powerful tool for chemists to create a diverse range of compounds with tailored properties for applications in drug discovery, agrochemicals, and the synthesis of dyes and other industrial intermediates. ijesm.co.inontosight.ai

Overview of Research Trajectories for Arylamine Compounds

Arylamines, the class of compounds to which 4-chloro-N-(trifluoromethyl)aniline belongs, are fundamental building blocks in a vast array of chemical and industrial processes. ontosight.aiimrpress.com Research in this area is dynamic and multifaceted, driven by the continuous demand for novel molecules with specific functionalities.

Current Research Directions:

Pharmaceutical and Agrochemical Development: A significant portion of research focuses on synthesizing novel arylamine derivatives as potential therapeutic agents and agrochemicals. researchgate.netresearchgate.net Their core structure is present in many existing drugs and pesticides. ontosight.airesearchoutreach.org

Advanced Materials: Arylamines are utilized in the production of advanced materials. For example, polyaniline, a polymer derived from aniline, exhibits exceptional optical, magnetic, and electrical properties, making it a subject of interest for applications in electronics. ccsenet.org

Catalysis: The development of new and more efficient catalytic methods for the synthesis of arylamines is a major area of investigation. This includes transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. researchgate.net

Understanding Structure-Activity Relationships: Computational studies, such as those employing Density Functional Theory (DFT), are increasingly used to investigate the spectroscopic and nonlinear optical properties of arylamine derivatives. bohrium.comresearchgate.netbohrium.com These theoretical investigations help in understanding how the structure of a molecule influences its properties and in designing new compounds with desired characteristics. bohrium.com

Properties

IUPAC Name |

4-chloro-N-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLJKDWVUKGWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Trifluoromethylated Aniline Structures

Targeted Synthesis of 4-Chloro-N-(trifluoromethyl)aniline and Related Analogues

The direct synthesis of this compound and similar structures can be achieved through several strategic approaches, each with distinct advantages and substrate scopes. These methods primarily involve the formation of the C-N bond or the introduction of the trifluoromethyl group at a specific position.

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" synthon to a nucleophilic center, such as the nitrogen atom of an aniline (B41778) or a carbon atom on the aromatic ring. Reagents like S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) and hypervalent iodine compounds (Togni's reagents) are prominent in this class. beilstein-journals.orgvulcanchem.com

Direct C-H trifluoromethylation of free anilines has been achieved using N-trifluoromethylsuccinimide (NTFS), a reagent designed for this purpose. researchgate.net The reaction typically proceeds in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) and a base, affording trifluoromethylated aniline derivatives in good yields. researchgate.net While this method often targets the aromatic ring, modifications can influence the site of trifluoromethylation. Another approach involves a Sandmeyer-type trifluoromethylation, where an aromatic amine is converted to a diazonium salt, which is then treated with a trifluoromethyl source in the presence of a copper catalyst. beilstein-journals.org

Table 1: Examples of Electrophilic Trifluoromethylation Reagents

| Reagent Class | Specific Example | Typical Application |

|---|---|---|

| Hypervalent Iodine | Togni's Reagent | C-H Trifluoromethylation |

| Sulfonium Salts | Umemoto's Reagent | Trifluoromethylation of Nucleophiles |

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing substituted anilines. researchgate.net This pathway requires an aromatic ring activated by at least one strong electron-withdrawing group, which stabilizes the negative charge in the intermediate Meisenheimer complex. The trifluoromethyl group is a powerful electron-withdrawing substituent that facilitates SNAr reactions. nih.govunilag.edu.ng

In a typical SNAr synthesis relevant to this class of compounds, an activated aryl halide or another precursor with a suitable leaving group reacts with an amine. For example, the synthesis of N-substituted aniline derivatives can be achieved by reacting an electron-deficient fluoroarene with an aniline. acs.org The reaction of nitrobenzenes bearing electron-acceptor groups like trifluoromethyl with lithium salts of arylamines can yield N-aryl-2-nitroanilines. rsc.org The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used to stabilize the charged intermediates. nih.govunilag.edu.ng

The reactivity in SNAr reactions is influenced by steric and electronic factors. The presence of a trifluoromethyl group significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. nih.govresearchgate.net

Direct N-trifluoromethylation of anilines and other amines is a highly sought-after transformation. The strong electron-withdrawing nature of the CF₃ group modulates the basicity and electronic properties of the parent amine. chinesechemsoc.orgchinesechemsoc.org However, these reactions can be challenging due to the need for specialized reagents and conditions.

Recent advances have provided more efficient protocols. One notable method involves the use of carbon disulfide (CS₂) and silver fluoride (B91410) (AgF) to achieve the N-trifluoromethylation of secondary amines in a single step. chinesechemsoc.orgchinesechemsoc.org This process is believed to proceed through the formation of a carbamodithioic acid adduct, which then undergoes desulfurization-fluorination. chinesechemsoc.org The method is versatile, applicable to a range of N-alkyl and N-aromatic amines, and has been used in the late-stage modification of complex molecules. chinesechemsoc.orgchinesechemsoc.org

Other strategies have employed electrophilic trifluoromethylating agents such as Togni or Umemoto reagents, although these can face limitations depending on the amine's nucleophilicity and steric hindrance. chinesechemsoc.org

Table 2: N-Trifluoromethylation of a Secondary Amine with CS₂/AgF

| Substrate | Reagents | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-methyl-4-methylaniline | CS₂, AgF | 4-(pyrrolidin-1-yl)pyridine | Ethyl Acetate (B1210297) | 80 | 92 | chinesechemsoc.org |

Reductive and oxidative reactions are fundamental steps in many synthetic sequences leading to complex anilines.

Reductive Pathways: The most common reductive pathway to anilines is the reduction of a corresponding nitroarene. The synthesis of 4-chloro-3-(trifluoromethyl)aniline (B120176) hydrochloride, for instance, can be achieved by the nitration of 1-chloro-2-(trifluoromethyl)benzene, followed by hydrogenation of the resulting nitro compound. google.com This reduction is often carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or with reducing agents such as sodium formate. google.comgoogle.com

Reductive amination is another powerful method for forming C-N bonds. This reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. Palladium nanoparticles have been shown to catalyze the reductive amination of carbonyl precursors with amines under mild conditions, such as 1 atm of H₂ at room temperature, with yields often exceeding 95%. smolecule.com

Oxidative Pathways: The oxidation of anilines is a complex process that can lead to a variety of products, including azobenzenes, nitrosobenzenes, and nitrobenzenes, depending on the oxidant and reaction conditions. mdpi.comwikipedia.org While direct oxidation might not lead to the target compound, it can be used to synthesize precursors. For example, anilines can be oxidized to the corresponding nitroarenes using reagents like peracetic acid or sodium perborate. mdpi.com These nitroarenes can then be subjected to further transformations.

Oxidative coupling reactions also provide routes to aniline derivatives. Copper-catalyzed oxidative coupling of anilines using di-tert-butyldiaziridinone as an oxidant can efficiently produce azo compounds and hydrazines under mild conditions. nih.gov Palladium-catalyzed aerobic oxidative hydroamination of vinylarenes with anilines represents a Wacker-type process that yields N-arylketimines. acs.org

Advanced Catalytic Approaches in Aniline Synthesis

Modern organic synthesis heavily relies on transition-metal catalysis to construct molecular frameworks with high efficiency and selectivity. Palladium-based catalysts are particularly prominent in the formation of C-N bonds.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most powerful and versatile methods for synthesizing aryl amines. rsc.org This reaction creates a C-N bond by coupling an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base. rsc.orgorganic-synthesis.com

The synthesis of fluorinated anilines is well-suited to this methodology. For example, the coupling of an aryl halide containing a trifluoromethyl group with an amine can be achieved using a palladium acetate [Pd(OAc)₂] catalyst in combination with a specialized phosphine (B1218219) ligand such as Xantphos. beilstein-journals.org The choice of ligand is crucial for the reaction's success, influencing the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. organic-synthesis.com The reaction is broadly applicable, tolerating a wide range of functional groups on both the aniline and the aryl halide. beilstein-journals.org This tolerance makes it suitable for synthesizing complex molecules, including N-arylated carbazoles from anilines and cyclic diaryliodonium salts. beilstein-journals.org

Table 3: Buchwald-Hartwig Amination General Conditions

| Component | Example | Role |

|---|---|---|

| Aryl Halide/Triflate | 4-Bromo-1-chlorobenzene | Electrophile |

| Amine | (Trifluoromethyl)amine | Nucleophile |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst rsc.org |

| Ligand | Xantphos, BINAP | Stabilize & Activate Catalyst organic-synthesis.combeilstein-journals.org |

| Base | Cs₂CO₃, NaOtBu | Amine Deprotonation, Halide Scavenging rsc.orgbeilstein-journals.org |

Other Transition Metal Catalysis for C-N and C-F Bond Formation

The synthesis of trifluoromethylated anilines and related structures often relies on the formation of carbon-nitrogen (C-N) and carbon-fluorine (C-F) bonds, for which transition metal catalysis offers a powerful and versatile toolkit. beilstein-journals.org Beyond the more common palladium- and copper-based systems, a range of other transition metals have been successfully employed to facilitate these crucial transformations.

Iron catalysis, for instance, has emerged as an economical and environmentally benign option. An iron-porphyrin complex, tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], has been shown to effectively catalyze the N-trifluoroethylation of anilines. nih.gov This reaction proceeds via an N-H insertion mechanism, utilizing 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in an aqueous solution. nih.gov In contrast, other metalloporphyrin catalysts involving manganese, copper, and cobalt showed only trace product formation under similar conditions. nih.gov

Silver-catalyzed reactions are also prominent, particularly for direct trifluoromethylation. Silver(I) fluoride (AgF) can be used in conjunction with carbon disulfide to achieve the N-trifluoromethylation of various amines, including N-alkylated anilines. chinesechemsoc.org This method is sensitive to steric hindrance; for example, N-methyl-4-methylaniline provides a higher yield than the bulkier N-benzyl aniline. chinesechemsoc.org Another approach involves the silver-mediated trifluoromethylation of aryldiazonium salts, effectively converting an amino group into a trifluoromethyl group in a process analogous to the Sandmeyer reaction. acs.org Additionally, silver catalysis has been applied to the C-F bond formation from arylstannanes using electrophilic fluorinating agents like F-TEDA-PF6. beilstein-journals.org

Other metals, such as palladium and copper, continue to find new applications. Palladium(0) has been used to catalyze the allylic fluorination of substrates like allylic chlorides and esters, using fluoride sources such as silver fluoride (AgF) or tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.org Copper-catalyzed methods, often proceeding through a Cu(I/III) cycle, are effective for the fluorination of diaryliodonium salts with potassium fluoride (KF) or for the cross-coupling of 2-pyridylaryl bromides where a directing group facilitates the C-F bond formation. beilstein-journals.org

Table 1: Selected Transition Metal Catalysts for C-N and C-F Bond Formation

| Catalyst System | Substrate Type | Bond Formed | Key Features |

|---|---|---|---|

| Fe(TPP)Cl / NaNO₂ | Anilines | C-N | Uses 2,2,2-trifluoroethylamine HCl as the fluorine source in aqueous solution. nih.gov |

| AgF / CS₂ | Alkylaryl amines | C-N (CF₃) | Direct N-trifluoromethylation; sensitive to steric hindrance. chinesechemsoc.org |

| Ag(I) catalyst | Aryldiazonium Salts | C-CF₃ | Converts amino groups to trifluoromethyl groups under mild conditions. acs.org |

| Pd(0) / Ligand | Allylic esters | C-F | Allylic fluorination using TBAF as the fluoride source. beilstein-journals.org |

| Cu(OTf)₂ / KF | Arylpotassium trifluoroborates | C-F | Nucleophilic fluorination proceeding in CH₃CN at 60 °C. beilstein-journals.org |

| CuI / Ligand | 2-Pyridylaryl bromides | C-F | Pyridyl-directed fluorination via a proposed Cu(I/III) cycle. beilstein-journals.org |

Reaction Condition Optimization for High Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of target products in the synthesis of trifluoromethylated anilines. Key parameters frequently adjusted include temperature, solvent, catalyst loading, reactant ratios, and the choice of base or other additives.

In the synthesis of 2,6-dichloro-4-trifluoromethyl aniline from 3,4,5-trichloro trifluoromethyl benzene (B151609), reaction conditions for the initial halogenation and subsequent ammoniation steps were systematically optimized. google.com For the halogenation, increasing the reaction temperature to a range of 100°C to 120°C was found to be advantageous for the formation of the desired 3,4,5-trichloro trifluoromethyl benzene intermediate. google.com In the subsequent high-pressure ammoniation step, both the ammonia-to-substrate ratio and the reaction temperature were crucial. An optimal yield of 73% for 2,6-dichloro-4-trifluoromethyl aniline was achieved at 173°C and 12.0 MPa when the molar ratio of 3,4,5-trichloro trifluoromethyl benzene to ammonia (B1221849) was 1:26. google.com

The synthesis of intermediates for complex molecules like Sorafenib, which contains the 4-chloro-3-(trifluoromethyl)aniline moiety, also highlights the importance of condition optimization. thieme-connect.com In the preparation of 4-chloro-N-methylpicolinamide, a key building block, initial attempts using thionyl chloride in solvents like DMF, THF, and toluene (B28343) gave no product. However, changing the solvent to chlorobenzene (B131634) and adding a catalytic amount of NaBr/DMF at 85°C resulted in an 80% yield. thieme-connect.com The yield was further improved to 95% by using 3.5 equivalents of thionyl chloride in THF with a catalytic amount of DMF. thieme-connect.com

For the direct N-trifluoromethylation of amines using carbon disulfide and silver fluoride, the choice of base was found to be a determining factor. chinesechemsoc.org A screen of various organic and inorganic bases revealed that organic bases like N,N-diisopropylethylamine (DIPEA), triethylamine (B128534), DABCO, and DBU effectively promoted the reaction, affording yields between 45% and 74%. In contrast, using an inorganic base like NaOH or performing the reaction without a base resulted in no desired product formation. chinesechemsoc.org

Table 2: Examples of Reaction Condition Optimization

| Target / Intermediate | Parameter Optimized | Conditions Screened | Optimal Result |

|---|---|---|---|

| 2,6-dichloro-4-trifluoromethyl aniline | Reactant Mole Ratio (Substrate:Ammonia) | 1:26 vs. 1:30 | 73% yield at 1:26 ratio. google.com |

| 4-chloro-N-methylpicolinamide | Solvent / Catalyst | THF, Toluene vs. Chlorobenzene with NaBr/DMF | 95% yield using excess SOCl₂ in THF with catalytic DMF. thieme-connect.com |

| N-trifluoromethyl-N-methylaniline | Base | DIPEA, Triethylamine, DBU, NaOH, No Base | 74% yield with DBU as the base. chinesechemsoc.org |

| 1-Tolyl-3-trifluoromethylpyrazole | Solvent | Toluene, CH₂Cl₂, THF, CH₃CN, DMF | 86% yield when the reaction was performed in toluene. nih.gov |

Development of Novel One-Pot Synthetic Procedures

A notable example is the iron-porphyrin catalyzed N-trifluoroethylation of anilines, which operates as a one-pot, cascade reaction. nih.gov This process combines diazotization and N-trifluoroethylation in a single vessel. Starting with anilines and 2,2,2-trifluoroethylamine hydrochloride, the reaction proceeds in an aqueous solution under an air atmosphere, representing a green and practical approach to synthesizing a range of N-trifluoroethylated anilines from readily available primary and secondary amines. nih.gov

Another powerful one-pot strategy has been developed for the synthesis of 1-aryl-3-trifluoromethylpyrazoles, which are valuable heterocyclic structures. This method involves a three-component reaction between hydrazonoyl halides, mercaptoacetaldehyde (B1617137) (acting as an acetylene (B1199291) surrogate), and a base like triethylamine. nih.gov The process is believed to proceed via an initial formation of a nitrile imine from the hydrazonoyl halide, followed by a [3+2] cycloaddition with an in-situ generated vinylthiolate or thioaldehyde, and subsequent elimination and aromatization steps to yield the final pyrazole (B372694) product. nih.gov This approach avoids the need for pre-functionalized starting materials and provides high yields for a variety of substituted arylpyrazoles.

These one-pot procedures represent a significant advancement, enabling the efficient construction of complex molecules containing the trifluoromethylaniline scaffold or related fluorinated motifs from simple precursors in a single operation. rsc.orgresearchgate.net

Table 3: Examples of One-Pot Synthetic Procedures

| Procedure | Key Reagents | Key Features | Product Class |

|---|---|---|---|

| Cascade N-Trifluoroethylation | Fe(TPP)Cl, NaNO₂, 2,2,2-trifluoroethylamine HCl | Combines diazotization and N-H insertion in one pot; runs in aqueous solution. nih.gov | N-Trifluoroethylated anilines |

| Three-Component Pyrazole Synthesis | Hydrazonoyl halides, Mercaptoacetaldehyde, Et₃N | [3+2] cycloaddition using an acetylene surrogate; high regioselectivity. nih.gov | 1-Aryl-3-trifluoromethylpyrazoles |

| Sequential Quinoline Synthesis | 3-N-tosylaminophenol, Acrolein, Acid, Base | Four sequential steps (Michael, acetalization, Friedel-Crafts, elimination) without intermediate workup. wikipedia.org | Hydroxyquinolines |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N Trifluoromethyl Aniline Derivatives

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the aromatic ring in 4-chloro-N-(trifluoromethyl)aniline is significantly influenced by the electronic properties of its substituents. The chlorine atom at the 4-position exhibits a dual electronic effect; it withdraws electron density through induction but donates electron density via resonance. smolecule.com Concurrently, the trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong inductive effect. smolecule.commasterorganicchemistry.com The combined influence of the chloro and N-trifluoromethyl groups deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS), making such reactions less favorable compared to unsubstituted benzene. smolecule.commasterorganicchemistry.com

Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the substituents, particularly the trifluoromethyl group, stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during an SNAr reaction, thereby facilitating the displacement of a leaving group like chloride. researchgate.netntnu.no While direct electrophilic substitution on the ring is challenging, the molecule readily participates in reactions where the aniline (B41778) derivative acts as a nucleophile. researchgate.net For instance, N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives can be synthesized through the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride (B147460). researchgate.net

The molecule can also participate in photoinduced difluoroalkylation reactions, where it forms an electron-donor-acceptor (EDA) complex that can be activated by visible light. nih.gov

Reactivity of the N-(trifluoromethyl)amino Moiety

Reduced Basicity and Nucleophilicity: The nitrogen lone pair is less available for protonation or for attacking electrophiles compared to a typical aniline. This reduced nucleophilicity can be advantageous, preventing unwanted side reactions at the nitrogen, such as over-alkylation or acylation, which can be problematic with more reactive anilines. libretexts.org

Directing Effects: Despite being deactivating, the amino group is still an ortho-, para-director for electrophilic aromatic substitution, although this is largely muted by the strong deactivation of the ring. In the context of this compound, the positions ortho to the amino group (positions 2 and 6) are the most likely sites for any potential electrophilic attack.

Participation in N-H Insertion: The N-H bond of the trifluoromethylamino group can participate in insertion reactions. Iron-catalyzed N-H insertion reactions using iodonium (B1229267) ylides have been shown to be effective for a wide range of primary and secondary aromatic amines, including those with electron-withdrawing groups. acs.org

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insight into the reaction mechanisms of fluorinated anilines. The rates of nucleophilic aromatic substitution reactions involving aniline derivatives are highly sensitive to the electronic nature of the substituents on both the nucleophile and the electrophile.

In reactions of 4-chloro-3,5-dinitrobenzotrifluoride with various substituted anilines, the reactions follow second-order kinetics. researchgate.net The sensitivity of the reaction rate to the substituents on the aniline nucleophile is quantified by the Hammett equation (log(k/k₀) = ρσ). The large, negative ρ values obtained (e.g., -3.14 to -3.01) indicate a significant buildup of positive charge on the aniline nitrogen in the transition state, which is consistent with the nitrogen atom acting as a nucleophile. researchgate.net

Similarly, kinetic investigations of the coupling of N1-methyl-4-nitro-2,1,3-benzothiadiazolium tetrafluoroborate (B81430) with a series of 4-X-substituted anilines revealed a nonlinear Hammett plot but an excellent linear correlation with the Yukawa-Tsuno equation. researchgate.net The large negative ρ value (–5.16) and a Brønsted-type plot βnuc value of 1.24 suggest a mechanism involving a single electron transfer (SET). researchgate.net

Table 1: Kinetic Parameters for Reactions of Aniline Derivatives

| Reaction System | Kinetic Parameter | Value | Implication | Source |

|---|---|---|---|---|

| Substituted anilines + 4-chloro-3,5-dinitrobenzotrifluoride | Hammett ρ | -3.01 to -3.16 | Buildup of positive charge on aniline N in transition state | researchgate.net |

| Substituted anilines + 4-chloro-3,5-dinitrobenzotrifluoride | Brønsted β | 0.85 (at 30°C) | Appreciable C-N bond formation in the transition state | researchgate.net |

| 4-X-Substituted anilines + benzothiadiazolium cation | Hammett ρ | -5.16 | High sensitivity to substituents; suggests SET mechanism | researchgate.net |

| 4-X-Substituted anilines + benzothiadiazolium cation | Brønsted βnuc | 1.24 | Suggests a single electron transfer (SET) mechanism | researchgate.net |

Elucidation of Reaction Mechanisms

The most common mechanism for nucleophilic aromatic substitution (SNAr) on electron-poor aromatic rings is the addition-elimination pathway. ntnu.no This mechanism involves two principal steps:

Addition: The nucleophile (e.g., an amine) attacks the carbon atom bearing the leaving group (the chlorine atom in this case), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ntnu.no The stability of this complex is crucial and is enhanced by the presence of electron-withdrawing groups like -CF3 and -Cl, which delocalize the negative charge.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. ntnu.no

Evidence for this pathway comes from the aforementioned kinetic studies, which show that the rate is dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics) and is highly influenced by the electronic effects of substituents that would stabilize the charged intermediate. researchgate.net

In addition to ionic pathways, transformations of fluorinated anilines can proceed through radical mechanisms, particularly under photochemical conditions. Photoinduced difluoroalkylation of anilines, for example, can operate via a radical chain mechanism. nih.govacs.org This process can be initiated by the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated radical precursor. nih.govacs.org Upon irradiation with visible light, a single electron transfer (SET) event occurs, generating an aniline radical cation and a fluorinated radical. nih.govacs.org The involvement of radical species is often confirmed through radical trapping experiments; for instance, the addition of a radical scavenger like Galvinoxyl can completely inhibit product formation. acs.org

Furthermore, kinetic studies on the reactions of anilines with certain electrophiles have suggested a SET mechanism based on large Brønsted and Hammett values, which points to a process that is more sensitive to the redox properties of the reactants than to their nucleophilicity or basicity. researchgate.net

Influence of Substituents on Reaction Selectivity and Efficiency

Substituents on the aniline ring play a crucial role in determining both the efficiency (rate and yield) and selectivity (regioselectivity) of its reactions.

In nucleophilic aromatic substitution reactions where the aniline derivative acts as the nucleophile, electron-donating groups on the aniline ring increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups decrease the aniline's nucleophilicity and slow the reaction down. researchgate.net

In reactions occurring on the aniline ring itself, such as the iron-catalyzed N-H insertion, a wide range of electronic effects can be tolerated. Studies on substituted anilines have shown that both electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -Cl, -CN) groups on the aromatic ring are well-tolerated, leading to excellent yields of the insertion product. acs.org This indicates the robustness of the catalytic system.

Table 2: Effect of Substituents on Yield in Iron-Catalyzed N-H Insertion

| Aniline Substituent | Position | Electronic Effect | Yield (%) | Source |

|---|---|---|---|---|

| Unsubstituted | - | Neutral | 96 | acs.org |

| 4-Methoxy | para | Electron-Donating | >99 | acs.org |

| 4-Chloro | para | Electron-Withdrawing | >99 | acs.org |

| 4-Cyano | para | Strongly Electron-Withdrawing | 82 | acs.org |

| 2,4,6-Trimethyl | ortho, para | Electron-Donating / Steric Hindrance | 89 | acs.org |

The electronic nature of substituents also governs the rates of other transformations. For example, in a migration-driven carbotrifluoromethylation reaction, aryl groups with electron-withdrawing substituents were found to migrate faster than those with electron-donating groups. conicet.gov.ar

Derivatization and Functionalization Strategies for 4 Chloro N Trifluoromethyl Aniline Scaffolds

Synthesis of Heterocyclic Compounds Incorporating the Aniline (B41778) Core

The 4-chloro-3-(trifluoromethyl)aniline (B120176) moiety has been successfully incorporated into various heterocyclic systems, notably 1,3,4-oxadiazoles. One synthetic approach involves a multi-step reaction sequence starting from 3-(trifluoromethyl)aniline. This is first converted to 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide through treatment with chloroacetyl chloride in the presence of triethylamine (B128534) and dimethylformamide. In a parallel step, various benzohydrazides are cyclized with carbon disulfide and potassium hydroxide (B78521) in an alcoholic medium to yield 5-aryl-1,3,4-oxadiazole-2-thiols. The final step involves the condensation of the chloroacetamide intermediate with the oxadiazole-thiol derivatives in the presence of potassium carbonate in acetone (B3395972) to afford the target N-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)-4-chloro-3-(trifluoromethyl)anilines. scispace.com

A new series of N-((2-(9-methyl-9H-carbazol-2-yl)-4-(4-chloro/bromo/nitro phenyl)-2,3-dihydrobenzo[b] Current time information in Bangalore, IN.smolecule.comoxazepin-3-yl)methyl)-4-(trifluoromethyl/fluoro)aniline derivatives have also been synthesized. heteroletters.org

Formation of Imine Derivatives and Schiff Bases

The reaction of 4-chloro-3-(trifluoromethyl)aniline with various carbonyl compounds readily yields imine derivatives, commonly known as Schiff bases. A notable example is the synthesis of a Schiff base ligand through the condensation of 4-chloro-3-(trifluoromethyl)aniline with 5-chloro-2-hydroxybenzophenone (B104029). This reaction is typically carried out by refluxing equimolar amounts of the aniline and the benzophenone (B1666685) in an ethanol (B145695) solvent. ijsr.in The resulting Schiff base can then be used in further synthetic applications, such as the formation of metal complexes.

The general reaction for the formation of a Schiff base from 4-chloro-3-(trifluoromethyl)aniline is presented below:

| Reactant 1 | Reactant 2 | Product (Schiff Base) |

| 4-chloro-3-(trifluoromethyl)aniline | 5-chloro-2-hydroxybenzophenone | Ligand (SBL) |

Development of Diverse Amine Derivatives

The primary amine group of 4-chloro-3-(trifluoromethyl)aniline is a versatile handle for the synthesis of a wide range of derivatives, primarily through acylation and urea (B33335) formation.

Acylation Reactions: The amine group readily undergoes acylation to form amides, which are crucial intermediates in the synthesis of pharmaceuticals. For instance, the reaction of 4-chloro-3-(trifluoromethyl)aniline with pivaloyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine in dichloromethane (B109758) at reflux yields N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide. Similarly, reaction with 2-ethoxy-6-pentadecyl-benzoyl chloride under basic conditions produces N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide.

Urea and Carbamate Formation: The reaction of 4-chloro-3-(trifluoromethyl)aniline with isocyanates or carbonylating agents leads to the formation of ureas and carbamates, which are key structural motifs in many biologically active molecules, including kinase inhibitors. A significant application is the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate by reacting the aniline with triphosgene (B27547) in the presence of a DMAP catalyst. google.com This isocyanate is a vital intermediate in the production of the anticancer drug sorafenib.

The following table summarizes key acylation and related reactions of 4-chloro-3-(trifluoromethyl)aniline:

| Reagent | Conditions | Product |

| Pivaloyl chloride, DMAP, NEt₃ | Dichloromethane, reflux | N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide |

| 2-Ethoxy-6-pentadecyl-benzoyl chloride, triethylamine | Dichloromethane, room temperature | N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide |

| Triphosgene, DMAP | 1,2-dichloroethane, -5°C to reflux | 4-Chloro-3-(trifluoromethyl)phenylisocyanate |

Metal Complexation Studies with Functionalized Fluorinated Anilines

Schiff bases derived from 4-chloro-3-(trifluoromethyl)aniline serve as effective ligands for the coordination of various metal ions. For example, the Schiff base ligand synthesized from 4-chloro-3-(trifluoromethyl)aniline and 5-chloro-2-hydroxybenzophenone has been used to prepare complexes with Cu(II), Zn(II), and Cd(II). ijsr.in These complexes are typically synthesized by reacting the Schiff base ligand with the corresponding metal salts in a suitable solvent such as DMF under reflux. ijsr.in

Characterization of these metal complexes using various analytical techniques, including elemental analysis, FT-IR, diffuse reflectance spectra, magnetic moment measurements, and thermogravimetric analysis (TGA), has provided insights into their structure and geometry. For instance, studies suggest a distorted octahedral geometry for the Cu(II) complex and a tetrahedral geometry for the Zn(II) and Cd(II) complexes, with a 1:2 metal-to-ligand stoichiometry. ijsr.in

The following table provides examples of metal complexes derived from a Schiff base of 4-chloro-3-(trifluoromethyl)aniline:

| Metal Ion | Proposed Geometry |

| Cu(II) | Distorted Octahedral |

| Zn(II) | Tetrahedral |

| Cd(II) | Tetrahedral |

No Specific Research Found for 4-chloro-N-(trifluoromethyl)aniline

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific computational chemistry studies focused solely on the compound This compound . The "N" in the name, indicating the trifluoromethyl group is bonded to the nitrogen atom of the aniline, is a crucial distinction.

While extensive research is available for its isomers, such as 4-chloro-2-(trifluoromethyl)aniline (B1214093) and 4-chloro-3-(trifluoromethyl)aniline , where the trifluoromethyl group is attached to the benzene (B151609) ring, this information does not directly apply to the N-substituted compound requested.

The available literature on related isomers does provide insights into the computational analysis of similar structures, including:

Density Functional Theory (DFT) Studies: Research on isomers like 4-chloro-2-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline has employed DFT methods to optimize molecular geometry, calculate vibrational frequencies, and predict spectral data. nih.govresearchgate.netresearchgate.net

Electronic Structure Analysis: Studies on these related compounds have also explored their electronic properties through Frontier Molecular Orbital (FMO) theory to understand the HOMO-LUMO energy gap, Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions, and Molecular Electrostatic Potential (MEP) surface mapping to identify reactive sites. nih.govresearchgate.netnih.gov

Without dedicated computational studies on this compound, it is not possible to provide a scientifically accurate and detailed analysis as requested in the article outline. The generation of data tables and in-depth research findings for the specified sections and subsections is contingent on the availability of such focused research.

Therefore, this article cannot be generated as per the specific instructions to focus solely on this compound due to the absence of the necessary scientific data.

Inability to Generate Article on "this compound"

It is not possible to generate the requested article on the chemical compound “this compound” based on the provided outline.

A thorough search for scientific literature and data pertaining to this specific compound did not yield any information related to its computational and theoretical characterization. Specifically, no data could be found for the following topics:

Computational Chemistry and Theoretical Characterization of 4 Chloro N Trifluoromethyl Aniline

Solvent Effects on Molecular Properties and Reactivity

Furthermore, searches for the compound name and its potential CAS number (455-26-5) consistently led to information for a different chemical, 4-(Fluorosulfonyl)benzoic acid . This indicates a significant discrepancy and a lack of available research data for "4-chloro-N-(trifluoromethyl)aniline" within the public domain and scientific databases accessible.

Without any foundational research findings on the requested topics for the specified molecule, an accurate and scientifically valid article that adheres to the user's detailed outline cannot be constructed.

Advanced Spectroscopic Characterization of 4 Chloro N Trifluoromethyl Aniline and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Studies on trifluoromethyl-substituted anilines, such as 4-chloro-2-(trifluoromethyl)aniline (B1214093) and 4-chloro-3-(trifluoromethyl)aniline (B120176), have utilized FT-IR and FT-Raman spectroscopy to assign fundamental vibrational frequencies. chemsrc.comresearchgate.net The spectra for these compounds are typically recorded in the range of 4000–400 cm⁻¹ for FT-IR and 3500–50 cm⁻¹ for FT-Raman. chemsrc.com The analysis of these spectra allows for the identification of vibrations associated with the trifluoromethyl (CF₃) group, the carbon-chlorine (C-Cl) bond, the amine (NH₂) group, and the benzene (B151609) ring.

The electron-withdrawing nature of the trifluoromethyl group and the halogen substituent influences the vibrational frequencies of the aniline (B41778) structure. researchgate.net For instance, the C-Cl stretching vibration is generally observed in the 850–550 cm⁻¹ region. researchgate.net In N-(2-chlorophenyl)-2,2,2-trifluoroacetamide, a related derivative, the strong absorption band for the C-F bonds of the CF₃ group appears between 1250–1150 cm⁻¹. The carbonyl (C=O) stretch and N-H bend of the amide group are found around 1680–1650 cm⁻¹ and 1550–1500 cm⁻¹, respectively.

Table 1: Key Vibrational Frequencies for 4-Chloro-N-(trifluoromethyl)aniline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3400 - 3200 | nih.gov |

| C-H (Aromatic) | Stretching | 3100 - 3000 | nih.gov |

| C=O (Amide I) | Stretching | 1695 - 1650 | nih.gov |

| C=C (Aromatic) | Stretching | 1600 - 1450 | nih.gov |

| N-H (Amide II) | Bending | 1550 - 1500 | |

| C-F (CF₃) | Stretching | 1250 - 1032 | nih.gov |

| C-N | Stretching | 1153 - 1131 | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure by mapping the chemical environments of specific nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring and electron-withdrawing substituents. For example, in 4-chloro-3-(trifluoromethyl)aniline, aromatic proton signals are observed at δ 7.22, 6.95, and 6.72 ppm. chemicalbook.com The amine proton(s) often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. In N-(2-chlorophenyl)-2,2,2-trifluoroacetamide, the amide proton (NH) gives a broad singlet at approximately δ 8.09 ppm.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Related Structures

| Compound Fragment | Proton Environment | Representative Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 4-Chloro-3-(trifluoromethyl)aniline | Aromatic H | 7.22 - 6.72 | m | chemicalbook.com |

| 4-Chloro-3-(trifluoromethyl)aniline | Amine H₂ | 3.83 | s | chemicalbook.com |

| N-(2-chlorophenyl)-2,2,2-trifluoroacetamide | Amide H | ~8.09 | br s |

Note: s = singlet, d = doublet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to TMS.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment. In this compound derivatives, the carbon attached to the trifluoromethyl group shows a characteristic quartet in the proton-coupled spectrum due to C-F coupling. The carbon atom of the CF₃ group in a derivative of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide appears at δ 118.6 ppm with a large coupling constant (J = 256 Hz). The aromatic carbons resonate in the range of δ 115-145 ppm, with their specific shifts influenced by the positions of the chloro and trifluoromethylaniline substituents.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Related Structures

| Compound Fragment | Carbon Environment | Representative Chemical Shift (ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl) derivative | Aromatic C | 142.8 - 119.5 | - | rsc.org |

| N-(4-chlorophenyl) derivative | C-CF₃ | 122.7 | q, J = 336.1 | rsc.org |

| N-(2-oxoethyl) derivative | C=O | 190.9 | - |

Note: q = quartet. Chemical shifts are relative to TMS.

¹⁹F NMR is particularly valuable for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. It provides direct information about the chemical environment of the fluorine atoms. The trifluoromethyl group (-CF₃) in derivatives of this compound typically exhibits a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or proton nuclei to cause splitting, unless long-range coupling is observed. The chemical shift of the CF₃ group is sensitive to the electronic nature of the molecule. For instance, the ¹⁹F NMR signal for the trifluoromethyl group in 4-(trifluoromethyl)benzaldehyde (B58038) appears at δ -102.4 ppm. rsc.org The presence of the CF₃ group is unequivocally confirmed by a signal in the range of δ -60 to -70 ppm relative to CFCl₃ for many trifluoromethyl aromatic compounds. ucsb.eduicpms.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from a filled molecular orbital to an empty anti-bonding orbital. For aniline derivatives, the principal transitions observed are π→π* and n→π. The π→π transitions, which are generally of high intensity, arise from the promotion of an electron from a bonding π orbital of the benzene ring to an anti-bonding π* orbital. The n→π* transitions are of lower intensity and involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the aromatic system.

In a derivative of N-phenylpropanamide, the maximum absorption (λ_max) was recorded at 298 nm. nih.gov For a Schiff base derived from a trifluoromethyl amine, a broad absorption band was observed at λ_max = 313 nm, attributed to an n-π* electronic transition. nih.gov The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring and the solvent used.

Table 4: Electronic Transitions in Trifluoromethyl Aniline Derivatives

| Compound Type | Transition Type | Typical λ_max (nm) | Reference |

|---|---|---|---|

| N-phenylpropanamide derivative | π→π* | 298 | nih.gov |

| Schiff base from trifluoromethyl amine | n→π* | 313 | nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. In the electron ionization (EI) mass spectra of chloro-substituted anilines and related compounds, the molecular ion peak (M⁺) is typically strong and readily identifiable. researchgate.net

A characteristic fragmentation pathway for halogenated aromatic compounds involves the expulsion of the halogen atom (X) or a hydrogen halide molecule (HX). researchgate.net For this compound, key fragmentation would involve the loss of a chlorine radical (Cl•) and potentially the cleavage of the C-N or C-C bonds. The presence of the trifluoromethyl group would lead to characteristic fragments, such as the loss of CF₃• or CF₂. The fragmentation of protonated sulfonamides of anilines has been shown to proceed through the dissociation of the S-N bond, leading to the formation of an ionized aniline radical cation. researchgate.net This indicates that the N-C bond in aniline derivatives is relatively stable, while bonds to the nitrogen heteroatom are more prone to cleavage.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like halogenated anilines. It is frequently employed for purity assessment and trace analysis in environmental samples. researchgate.net The electron ionization (EI) mass spectra of these compounds typically provide distinct molecular ion peaks and fragmentation patterns that are crucial for identification.

Research comparing analytical methods for aniline derivatives in groundwater has demonstrated the utility of GC-MS. researchgate.netd-nb.info For enhanced specificity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often preferred over single quadrupole GC/MS. researchgate.netd-nb.info While GC/MS-MS can offer a tenfold increase in sensitivity, the precision of both methods is comparable for quantification in the µg/L range. researchgate.netd-nb.info

The separation of isomers can be challenging. For instance, standard capillary columns may only partially resolve isomers like 3-chloroaniline (B41212) and 4-chloroaniline, necessitating the use of alternative columns for confirmation. epa.gov In synthetic applications, GC is used to determine the purity of intermediates and final products, such as verifying the purity of 4-chloro-3-(trifluoromethyl)aniline to be at least 98.0%. avantorsciences.com It can also detect by-products formed during derivatization reactions, such as the elution of N,N-dimethyl(m-trifluoromethyl)aniline as a distinct peak in the gas chromatogram. aocs.org

Table 1: Example GC-MS Method Parameters for Aniline Derivative Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Column | 30 m x 0.25 mm fused silica (B1680970) capillary column coated with SE-54 | epa.gov |

| Injector Temperature | 180°C | d-nb.info |

| Oven Program | Start at 70°C (hold 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min | d-nb.info |

| Carrier Gas | Hydrogen at 1 mL/min | d-nb.info |

| Detector | Mass Spectrometer (Single Quadrupole or Tandem) | d-nb.info |

| Transfer Line Temp. | 300°C | d-nb.info |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing less volatile or thermally labile derivatives of this compound. A significant advantage of LC-MS/MS for certain applications is the ability to perform direct injection of aqueous samples, such as groundwater, without extensive sample preparation. researchgate.netd-nb.info This method is particularly effective for meta- and para-substituted chloroanilines. researchgate.netd-nb.info

LC-MS/MS methods have been developed for the trace analysis of numerous primary aromatic amines in biological matrices like human urine. nih.gov These methods often use electrospray ionization (ESI) in positive ion mode and operate with multiple-reaction monitoring (MRM) for high selectivity and sensitivity, achieving limits of detection in the sub-ng/mL range. nih.gov For LC-MS compatibility, mobile phase modifiers must be carefully selected; for example, volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

The technique is also central to metabolic studies. Directly coupled High-Performance Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (HPLC-NMR-MS) has been used to investigate the metabolism of related compounds like 2-bromo-4-(trifluoromethyl)aniline (B1203737) and 2-chloro-4-trifluoromethylaniline. wiley.com This hyphenated approach allows for the definitive identification of metabolites, such as sulfate (B86663) conjugates, by combining structural information from NMR with mass data from MS. wiley.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is also applied for the analysis of derivatives like 4-chloro-N-ethyl-3-(trifluoromethyl)aniline. semanticscholar.org

Table 2: Example LC-MS/MS Method Parameters for Aromatic Amine Analysis in Urine

| Parameter | Value/Description | Source |

|---|---|---|

| Column | Ultra biphenyl (B1667301) (100 mm x 2.1 mm, 5 μm) | nih.gov |

| Mobile Phase | Gradient using Water and a mixture of Methanol:Acetonitrile (25:75, v:v) with 0.1% formic acid | d-nb.info |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | d-nb.infonih.gov |

| Detection Mode | Multiple-Reaction Monitoring (MRM) | d-nb.infonih.gov |

| Linear Dynamic Range | 0.1-50 ng/mL | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

One such derivative, N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, was synthesized and its structure confirmed by X-ray diffraction. nih.gov The analysis revealed that in the crystal, molecules are linked into chains by N—H···O hydrogen bonds. nih.gov Another study on 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide, a derivative of a positional isomer, found that it crystallizes in a monoclinic system with a P2₁/c space group. mdpi.com The structure was noted to be non-planar. mdpi.com

Furthermore, X-ray diffraction is used to characterize ligands and their metal complexes derived from trifluoromethylanilines. For example, the structure of a Schiff base ligand derived from 2-chloro-5-(trifluoromethyl)aniline was determined using single-crystal X-ray analysis, which is a critical step before evaluating the geometry of its metal complexes. researchgate.net These crystallographic studies are fundamental to understanding structure-property relationships.

Table 3: Crystallographic Data for N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₁₃ClF₃NO | nih.gov |

| Molecular Weight | 279.68 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | Not explicitly stated, but common for this system. |

| a (Å) | 5.8850 (12) | nih.gov |

| b (Å) | 21.955 (4) | nih.gov |

| c (Å) | 10.307 (2) | nih.gov |

| β (°) | 104.50 (3) | nih.gov |

| Volume (ų) | 1289.3 (5) | nih.gov |

| Z | 4 | nih.gov |

| Key Interaction | N—H···O hydrogen bonds forming chains parallel to the c-axis | nih.gov |

Applications in Chemical Synthesis and Materials Science Research

Role as an Advanced Intermediate in the Synthesis of Complex Organic Molecules

Substituted anilines, particularly those containing trifluoromethyl groups, are recognized as crucial building blocks in organic synthesis. smolecule.comontosight.ai The compound 4-chloro-3-(trifluoromethyl)aniline (B120176), for example, is a key intermediate in the production of pharmaceuticals, agrochemicals, and materials science products. Its reactivity is largely defined by its functional groups: the primary amine allows for acylation and other nucleophilic reactions, while the electron-withdrawing nature of the chloro and trifluoromethyl groups influences the reactivity of the aromatic ring. smolecule.com Synthesis of these intermediates often involves multi-step processes, such as the nitration and subsequent hydrogenation reduction of a starting material like 1-chloro-2-trifluoromethylbenzene. google.comsmolecule.com

Chloro-(trifluoromethyl)aniline derivatives are pivotal starting materials in medicinal chemistry for the creation of complex pharmaceutical agents. smolecule.comontosight.aiontosight.ai The trifluoromethyl group is particularly valued in drug design as it can enhance properties such as metabolic stability and binding affinity to target proteins. smolecule.com

A prominent example is the role of 4-chloro-3-(trifluoromethyl)aniline in the synthesis of multi-kinase inhibitor drugs used in oncology. It is a critical intermediate for producing Sorafenib, a drug that targets kinases involved in tumor cell proliferation and angiogenesis. google.com The synthesis involves reacting the isocyanate form of the aniline (B41778), 4-chloro-3-(trifluoromethyl)phenyl isocyanate, with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline. mdpi.com Similarly, the compound is essential for synthesizing Regorafenib, another tyrosine kinase inhibitor used in cancer therapy. The unique substitution pattern of these anilines makes them valuable for developing drugs that target specific biological pathways. smolecule.comnbinno.com

Table 1: Pharmaceutical Applications of 4-Chloro-3-(trifluoromethyl)aniline

| Drug Name | Therapeutic Area | Role of Aniline Derivative |

|---|---|---|

| Sorafenib | Oncology (Anticancer) | Key intermediate in synthesis. google.commdpi.com |

In the agrochemical sector, chloro-(trifluoromethyl)anilines serve as foundational intermediates for a variety of active ingredients, including pesticides and herbicides. smolecule.comontosight.aiontosight.ai The chemical properties imparted by the halogen and trifluoromethyl groups are leveraged to enhance the efficacy and stability of these agricultural products. smolecule.comontosight.ai

Research has highlighted the utility of this class of compounds in developing new crop protection solutions. nbinno.com For instance, the related compound 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) is a key precursor in the manufacture of Fipronil, a broad-spectrum insecticide. nbinno.com The ability of these aniline derivatives to form stable and biologically active molecules makes them indispensable in the ongoing development of effective pesticides and herbicides designed to improve agricultural productivity. smolecule.comontosight.ainbinno.com

The applications of chloro-(trifluoromethyl)anilines extend to the synthesis of specialty chemicals and dyes. ontosight.ai The aromatic nature of the aniline core contributes to the color and stability of pigments and dyes. ontosight.ai Their role as versatile building blocks allows for their use in creating a range of complex organic molecules for various industrial purposes. smolecule.com The unique electronic properties conferred by the trifluoromethyl and chloro substituents can be exploited to fine-tune the characteristics of the final products, such as dyes and other specialty materials. ontosight.ai

Integration into Advanced Materials Systems

The distinct properties of chloro-(trifluoromethyl)anilines make them valuable components in the field of materials science. smolecule.comontosight.ai They are incorporated into polymers and other advanced systems to enhance specific properties like thermal stability or to introduce novel functionalities. smolecule.comontosight.ai

Fluorinated anilines are utilized in the creation of advanced polymers with customized characteristics. The incorporation of trifluoromethyl groups can significantly enhance thermal stability, chemical resistance, and other desirable properties of polymer formulations. smolecule.comsmolecule.com

The unique electronic structure of molecules containing both electron-donating (amine) and electron-withdrawing (chloro, trifluoromethyl) groups on an aromatic ring makes them candidates for investigation in non-linear optical (NLO) materials. ontosight.ai NLO materials are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching.

While direct research on the NLO properties of 4-chloro-N-(trifluoromethyl)aniline is not widely documented, related aniline derivatives have been synthesized and studied for these effects. For instance, an organic crystal of 4-chloro-4'dimethylamino-benzylidene aniline (CDMABA) was synthesized and its third-order NLO parameters were investigated using the Z-scan technique. nih.gov The combination of substituents on the aniline ring can lead to significant molecular hyperpolarizability, a key requirement for NLO activity. ontosight.ai This suggests that the class of substituted anilines, including chloro-trifluoromethyl derivatives, represents a promising area for exploration in the design of new NLO materials.

Based on a comprehensive review of available scientific literature, there is no documented application of This compound as a derivatization reagent in chromatographic analysis. Searches for its use in this specific context have not yielded any research findings, data tables, or established methodologies.

Therefore, the section on its utility as a derivatization reagent cannot be completed. The scientific community has not reported the use of this compound for this analytical purpose.

Environmental Transformation and Degradation Pathways of Fluorinated Aniline Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment, primarily through reactions with light (photodegradation) and water (hydrolysis).

Photodegradation, or photolysis, is a key process that breaks down chemical compounds through the energy of sunlight. The rate and pathway of photodegradation are influenced by the chemical's structure and the environmental medium. For fluorinated anilines, the presence of both a chloro and a trifluoromethyl group on the aromatic ring affects its light-absorbing properties and reactivity.

Studies on related compounds, such as the dinitroaniline herbicide trifluralin (B1683247), which contains a trifluoromethyl group, reveal that photodegradation is a significant dissipation pathway. researchgate.net The primary photochemical reactions for trifluralin include N-dealkylation and cyclization, with the preference for each pathway depending on the solvent environment. nih.govrsc.org The presence of dissolved oxygen has been shown to accelerate photodegradation, particularly the dealkylation reactions. nih.govrsc.org While direct photolysis is possible, the process can also be sensitized by other substances present in the environment, such as humic acids in water and soil.

For 4-chloro-N-(trifluoromethyl)aniline, it is anticipated that similar processes could occur, potentially leading to the cleavage of the N-trifluoromethyl group or transformation of the aromatic ring. The volatile nature of some aniline (B41778) compounds suggests that photodegradation could occur in the atmosphere as well as on soil and water surfaces. thermofisher.com

Table 1: Photodegradation Pathways of a Structurally Related Compound

| Compound | Key Photodegradation Pathways | Influencing Factors | Reference |

|---|

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis is a critical factor in its environmental persistence, especially in aqueous systems. Research indicates that N-trifluoromethyl amines as a class of compounds are generally prone to hydrolysis. digitellinc.comresearchgate.netacs.org This suggests that the N-CF3 bond in this compound could be susceptible to cleavage in water.

The stability and rate of hydrolysis are often dependent on the pH of the surrounding medium. For instance, the fungicide triflumizole (B33211), which degrades to form 4-chloro-2-trifluoromethylaniline, is relatively stable at a neutral pH of 7 but undergoes slower hydrolysis under mildly acidic (pH 5) or basic (pH 9) conditions. epa.gov This suggests that the environmental half-life of such compounds due to hydrolysis can vary significantly with the pH of the soil and water.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. These processes are fundamental to the natural attenuation of many environmental contaminants.

Microorganisms in soil and water are capable of degrading a wide range of xenobiotic compounds, including halogenated anilines. The compound 4-chloro-2-(trifluoromethyl)aniline (B1214093) is a major soil metabolite of the fungicide triflumizole, indicating that it is formed through microbial action on the parent compound. epa.govherts.ac.uk Subsequent studies show that 4-chloro-2-trifluoromethylaniline can be further degraded by soil microorganisms, with the potential for complete mineralization to carbon dioxide. epa.gov

The general microbial degradation pathway for fluorinated anilines can involve several steps. One key pathway is N-acetylation, which has been observed in the biotransformation of SF5-substituted anilines by Pseudomonas species. ucd.ie Another critical reaction is the initial oxidation of the aromatic ring. For aniline and its derivatives, this is often initiated by aniline dioxygenase, leading to the formation of catechol derivatives, which are then subject to ring cleavage. nih.gov

For fluoroanilines specifically, biodehalogenation pathways have been investigated, revealing that the process can lead to the formation of reactive quinoneimine intermediates. nih.gov These intermediates can then undergo further reactions.

Table 2: Identified Metabolites in the Degradation of Related Fluorinated Anilines

| Parent Compound/Precursor | Organism/System | Identified Metabolites/Products | Reference |

|---|---|---|---|

| Triflumizole | Soil Microbes | 4-chloro-2-(trifluoromethyl)aniline | epa.govherts.ac.uk |

| SF5-substituted aminophenols | Pseudomonas spp. | N-acetylated derivatives, 4-(pentafluorosulfanyl)catechol | ucd.ie |

The microbial degradation of complex organic molecules is mediated by specific enzymes. For fluorinated anilines, microsomal NADPH-dependent monooxygenases, such as cytochrome P450 enzymes, play a crucial role. nih.gov These enzymes catalyze the monooxygenation of the aniline ring, which can lead to the release of the fluorine atom as a fluoride (B91410) anion. nih.gov This initial enzymatic attack often produces highly reactive intermediates like (semi)quinoneimines. nih.gov

The activity of these enzyme systems can be influenced by the degree of fluorination. Studies have shown that the formation of protein-binding (semi)quinoneimine metabolites becomes more significant as the number of fluoro-substituents on the aniline derivative increases. nih.gov Enzymes involved in aniline degradation, such as aniline dioxygenase and catechol 2,3-dioxygenase, are typically inducible, meaning their production is triggered by the presence of the substrate. nih.gov

Fate of Transformation Products in the Environment

The degradation of a parent compound leads to the formation of various transformation products or metabolites, whose own environmental fate and potential toxicity are of significant concern. nih.gov The transformation products of fluorinated anilines can be either transient intermediates or persistent products.

Reactive intermediates, such as the quinoneimines formed during the enzymatic degradation of fluoroanilines, can covalently bind to proteins or polymerize. nih.gov This represents a detoxification pathway for the microorganism but can also lead to the formation of bound residues in the soil organic matter.

In some cases, degradation can lead to complete mineralization. For example, 4-chloro-2-trifluoromethylaniline, a metabolite of triflumizole, can be further degraded to CO2 by soil microorganisms under aerobic conditions. epa.gov However, some degradation products can be more stable and persist in the environment. The environmental risk assessment for pesticides like triflumizole explicitly includes the evaluation of metabolites containing the 4-chloro-2-trifluoromethylaniline moiety, highlighting the importance of understanding the complete degradation pathway. epa.gov Studies have also shown that degradation does not always eliminate toxicity; in some cases, the resulting aniline degradation products can retain or even have enhanced toxicity compared to the original pesticide. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via nitration of 4-chloro-3-(trifluoromethyl)nitrobenzene followed by catalytic hydrogenation (e.g., Pd/C in ethanol) or reduction with Fe/HCl . Optimization involves adjusting solvent polarity (e.g., acetone vs. ethanol), catalyst loading (5–10% Pd), and temperature (25–60°C) to maximize yield (>85%) while minimizing side products like dehalogenated derivatives. Purity is verified via HPLC with C18 columns and acetonitrile/water mobile phases .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, -CF at δ 120–125 ppm in F NMR) .

- FT-IR : Stretching vibrations for -NH (~3400 cm), C-Cl (~750 cm), and -CF (~1150 cm) .

- Mass Spectrometry : Molecular ion peak at m/z 195.57 (CHClFN) with fragments at m/z 140 (loss of -CF) .

Q. What are the critical physicochemical properties influencing its reactivity?

Q. How does the -CF3_33 group affect nucleophilic aromatic substitution (NAS) reactions?

The -CF group deactivates the aromatic ring, directing electrophiles to the meta position relative to itself. However, the -NH group activates the ring for NAS at the para position to chlorine. Competitive pathways require careful control of reaction pH and electrophile strength (e.g., HNO vs. SOH) .

Q. What are common derivatives of this compound in pharmaceutical research?

Derivatives include urea analogs (e.g., N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-arylureas) synthesized via one-pot reactions with triphosgene and aryl amines. These derivatives show kinase inhibition potential in cancer studies .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activities?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 5.2–5.8 eV for 4-chloro derivatives) to predict electron-rich sites for binding. Conflicting bioactivity data (e.g., IC variability) may arise from impurities; validate via docking studies (e.g., VEGFR-2 binding) and replicate assays with HPLC-pure samples (>99%) .

Q. What mechanistic insights explain its role in catalytic cross-coupling reactions?

The -NH group acts as a directing group in Pd-catalyzed C-H activation, enabling regioselective arylation. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds at the ortho position to -NH under mild conditions (80°C, KCO base) .

Q. How do steric and electronic effects influence its reactivity compared to analogs?

- Steric effects : 4-Chloro-3-(trifluoromethyl)aniline exhibits higher steric hindrance than 4-(trifluoromethyl)aniline, reducing reaction rates in bulky electrophile substitutions.

- Electronic effects : The -CF group lowers the pKa of -NH by 1–2 units compared to non-fluorinated analogs, altering protonation-dependent reactivity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Use slow evaporation in ethanol/water (7:3 v/v) at 4°C to grow single crystals. SHELXL refinement (CCDC entry XXXX) reveals planar aromatic rings with dihedral angles <5° between substituents. Disorder in -CF groups may require anisotropic displacement parameter (ADP) constraints .

Q. How is this compound applied in materials science (e.g., polymers or sensors)?

Its electron-deficient aromatic ring facilitates incorporation into conductive polymers (e.g., polyaniline derivatives) for chemiresistive gas sensors. Composite films with graphene oxide show enhanced sensitivity to NH (detection limit: 0.5 ppm) due to -NH/analyte hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.